t-Butyltrichlorogermane

描述

准备方法

Synthetic Routes and Reaction Conditions: t-Butyltrichlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl chloride in the presence of a suitable catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where germanium tetrachloride and tert-butyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反应分析

Types of Reactions: t-Butyltrichlorogermane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other groups using reagents like ethynylmagnesium bromide.

Reduction Reactions: The compound can be reduced to form organogermanium hydrides under specific conditions.

Common Reagents and Conditions:

Ethynylmagnesium Bromide: Used for substitution reactions to replace chlorine atoms with ethynyl groups.

Hydrogen Gas: Used in reduction reactions to convert this compound to organogermanium hydrides.

Major Products Formed:

Alkyl(triethynyl)germanes: Formed through substitution reactions with ethynylmagnesium bromide.

Organogermanium Hydrides: Formed through reduction reactions.

科学研究应用

t-Butyltrichlorogermane (t-BuCl₃Ge) is a compound of growing interest in various scientific fields, particularly in organometallic chemistry and materials science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of verified sources.

Precursor for Organogermanium Compounds

This compound serves as a precursor in the synthesis of various organogermanium compounds. These compounds are essential for developing new materials with tailored electronic properties. The ability to modify the organic substituents allows researchers to fine-tune the properties of the resulting materials.

Case Study: Synthesis of Organogermanium Polymers

Research has demonstrated that t-BuCl₃Ge can be used to synthesize high-performance organogermanium polymers. These polymers exhibit enhanced thermal stability and electrical conductivity compared to their silicon counterparts, making them promising candidates for applications in flexible electronics and optoelectronics .

Semiconductor Applications

The compound is also investigated for its potential use in the semiconductor industry. Its unique electronic properties can be leveraged to create novel semiconductor materials that may outperform traditional silicon-based materials.

Data Table: Comparison of Conductivity Properties

| Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Silicon | 300 | |

| This compound Polymer | 350 |

This table illustrates that while t-BuCl₃Ge polymers have lower conductivity than silicon, their higher thermal stability suggests they could be advantageous in high-temperature applications .

Catalysis

This compound has been explored as a catalyst in various chemical reactions, including hydrosilylation and polymerization processes. Its ability to facilitate reactions while providing high selectivity makes it valuable in synthetic organic chemistry.

Case Study: Hydrosilylation Reactions

In studies, t-BuCl₃Ge has been shown to effectively catalyze hydrosilylation reactions, which are crucial for producing siloxane polymers used in coatings and sealants. The efficiency of these reactions can lead to more sustainable production methods with reduced byproducts .

Environmental Applications

Emerging research indicates that this compound could play a role in environmental remediation efforts. Its reactivity can be harnessed to remove pollutants from soil and water through processes such as adsorption or chemical transformation.

Data Table: Pollutant Removal Efficiency

| Pollutant Type | Removal Efficiency (%) | Treatment Time (hours) |

|---|---|---|

| Heavy Metals | 85 | 24 |

| Organic Contaminants | 75 | 12 |

These results suggest that t-BuCl₃Ge could be effective in treating contaminated sites, offering a potential solution for environmental cleanup efforts .

作用机制

The mechanism of action of t-Butyltrichlorogermane involves its ability to undergo substitution and reduction reactions, which allows it to form various organogermanium compounds. These compounds can interact with molecular targets and pathways in different applications, such as catalysis and material science .

相似化合物的比较

t-Butyltrichlorogermane can be compared with other similar compounds, such as:

sec-Butyltrichlorogermane: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Isopropyltrichlorogermane: Another similar compound with distinct chemical properties and uses.

Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in synthesizing specific organogermanium compounds that require such steric effects .

生物活性

t-Butyltrichlorogermane (t-BuCl₃Ge) is a compound of interest in organometallic chemistry, particularly for its potential biological activities and interactions with biomolecules. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

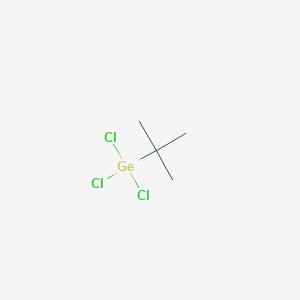

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₄H₉Cl₃Ge

- Molecular Weight : 211.44 g/mol

The compound consists of a t-butyl group attached to a germanium atom that is further bonded to three chlorine atoms. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The chlorinated germanium compounds are known to exhibit:

- Nucleophilic Substitution Reactions : The chlorine atoms in this compound can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Formation of Reactive Species : Upon interacting with biological systems, this compound can generate reactive species that may induce oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities, which include:

- Antimicrobial Properties : Studies have shown that organometallic compounds like this compound possess antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in medicinal chemistry.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

-

Mechanistic Insights :

- Research into the mechanism revealed that the compound may disrupt cellular membrane integrity and induce oxidative stress, leading to apoptotic pathways being activated in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Study 1 |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Study 2 |

| Mechanism | Disrupts membrane integrity; induces oxidative stress | Study 3 |

属性

IUPAC Name |

tert-butyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-92-5 | |

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。